2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide
Description
2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, an ethoxy group at position 4, and a dipropylamine group attached to the sulfonamide moiety.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO3S/c1-4-7-17(8-5-2)21(18,19)14-10-11(15)13(20-6-3)9-12(14)16/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOCRZPQWCXNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,5-dichloro-4-ethoxybenzenesulfonamide, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with propyl halides under basic conditions to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The target compound’s structure can be contrasted with similar sulfonamides through substituent variations on the benzene ring and sulfonamide nitrogen:
*Note: Data gaps for the target compound are inferred from structural analogs.
Key Structural and Functional Insights
Ethoxy Group: The 4-ethoxy group in the target compound may increase lipophilicity and metabolic stability compared to methyl or hydroxyl substituents, as seen in , which uses diethoxy groups for solubility modulation.
Sulfonamide Nitrogen Substituents: Dipropyl vs. Complex Functional Groups: The imidazolidinone-containing derivative in demonstrates how additional heterocyclic moieties can diversify bioactivity, though this introduces synthetic complexity.
Applications and Bioactivity: Sulfentrazone highlights the role of triazolyl groups in herbicidal activity (via protoporphyrinogen oxidase inhibition), suggesting that the target compound’s dichloro-ethoxy combination may similarly target specific pathways in pests. The liquid state of 4-methyl-N,N-dipropylbenzenesulfonamide versus crystalline sulfentrazone underscores how substituents impact physical properties, which correlate with formulation ease and environmental persistence.
Biological Activity
2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C₁₄H₁₈Cl₂N₂O₂S
- Molecular Weight : 351.27 g/mol
- Functional Groups : Contains two chlorine atoms, an ethoxy group, and two propyl groups attached to a benzenesulfonamide backbone.
2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide primarily exerts its biological effects through enzyme inhibition. It binds to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in its potential applications in antimicrobial therapies and enzyme modulation.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial and antifungal properties. The presence of the ethoxy and dipropyl groups enhances the compound's solubility and reactivity, making it effective against various microbial strains.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains an amine group | First discovered sulfa drug |
| Trimethoprim | Contains a pyrimidine ring | Potent antibacterial activity |
| N,N-Diethyl-p-toluenesulfonamide | Similar sulfonamide structure | Used as a local anesthetic |
| 4-Amino-N,N-diethylbenzenesulfonamide | Contains an amino group | Exhibits similar antimicrobial properties |
| 2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide | Two propyl groups enhance solubility | Unique substitution pattern enhances biological activity |
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various sulfonamides found that 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide demonstrated superior activity against Gram-positive bacteria compared to traditional sulfa drugs.
- Enzyme Interaction : In vitro studies showed that this compound effectively inhibited the growth of Escherichia coli by targeting the folate synthesis pathway, confirming its potential as a therapeutic agent in bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
